6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
6-Chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple halogen atoms and an imidazo[1,2-a]pyridine core makes it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate aldehydes or ketones with amines to form the imidazo[1,2-a]pyridine core.
Cyclization Reactions: Intramolecular cyclization of intermediates can be employed to construct the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.
Coupling Reactions: Cross-coupling reactions, such as Suzuki and Heck reactions, can be used to introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
6-Chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Zolimidine: A gastroprotective drug with a similar imidazo[1,2-a]pyridine core.
Alpidem: An anxiolytic drug with structural similarities.
Zolpidem: An insomnia drug that shares the imidazo[1,2-a]pyridine scaffold.
Uniqueness
6-Chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific halogenation pattern and the presence of a carboxamide group, which may confer distinct pharmacological properties compared to other imidazo[1,2-a]pyridine derivatives.
Properties
Molecular Formula |
C15H10ClF2N3O |
---|---|
Molecular Weight |
321.71 g/mol |
IUPAC Name |
6-chloro-3-fluoro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H10ClF2N3O/c16-10-3-6-12-20-13(14(18)21(12)8-10)15(22)19-7-9-1-4-11(17)5-2-9/h1-6,8H,7H2,(H,19,22) |
InChI Key |
VZQXXDSYIULGNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N3C=C(C=CC3=N2)Cl)F)F |
Origin of Product |
United States |
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